N-methyl-1,6-naphthyridin-4-amine is a chemical compound classified as a member of the naphthyridine family, specifically featuring a methyl group at the nitrogen atom of the 1,6-naphthyridine structure. Its molecular formula is , with a molecular weight of approximately 159.19 g/mol. This compound is recognized for its diverse pharmacological activities, which include anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
The compound's structural characteristics and reactivity make it a significant subject of study in medicinal chemistry and drug development. It is often synthesized for research purposes and has been evaluated for various biological applications.
N-methyl-1,6-naphthyridin-4-amine can be synthesized through several methods, primarily involving the condensation of appropriate starting materials. The synthesis typically begins with the formation of a substituted pyridine ring, followed by methylation.
The synthesis may involve multi-step reactions where intermediates are formed and subsequently transformed into the desired product. For instance, one method involves:
N-methyl-1,6-naphthyridin-4-amine features a bicyclic structure composed of a pyridine ring fused to another nitrogen-containing ring. The specific arrangement includes:
The compound's structural data can be summarized as follows:
N-methyl-1,6-naphthyridin-4-amine participates in various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
These reactions can lead to the formation of more complex derivatives that may enhance biological activity or alter pharmacological properties. For instance:
The mechanism of action for N-methyl-1,6-naphthyridin-4-amine involves its interaction with biological targets such as enzymes and receptors. The compound's pharmacological effects are attributed to:
Research indicates that compounds within the naphthyridine class exhibit diverse mechanisms depending on their specific substituents and structural configurations .
Relevant data regarding these properties are essential for applications in research and development settings .
N-methyl-1,6-naphthyridin-4-amine has several scientific uses:
The ongoing research into N-methyl-1,6-naphthyridin-4-amine continues to reveal its potential across multiple fields within medicinal chemistry and pharmacology .
The 1,6-naphthyridine ring system represents a privileged heterocyclic scaffold in modern medicinal chemistry, characterized by its bicyclic structure consisting of two fused pyridine rings with nitrogen atoms at the 1- and 6-positions. This diazanaphthalene core exhibits remarkable versatility in drug discovery programs, particularly as a kinase inhibitor framework. Over 17,000 compounds featuring the 1,6-naphthyridin-2(1H)-one substructure have been documented in scientific literature and patents, with approximately 70% possessing a double bond between C3-C4 and 30% featuring a single bond at this position [2]. The significance of this scaffold is exemplified by its incorporation into potent MET kinase inhibitors such as compound 20j, which demonstrated nanomolar IC₅₀ values against MET (IC₅₀ = 1.8 nM) and impressive in vivo antitumor efficacy (TGI = 91% at 12.5 mg/kg Q.D.) in xenograft models [1]. The 1,6-naphthyridine core enables targeted interactions with kinase domains while maintaining favorable drug-like properties, positioning it as a critical pharmacophore in oncology drug development, particularly against cancers driven by aberrant MET signaling such as renal cell carcinoma and hepatocellular carcinoma.
N-Methylation of the 1,6-naphthyridine system at the 4-amine position represents a strategic modification that profoundly influences molecular properties and biological interactions. This seemingly simple transformation significantly impacts lipophilicity, basicity, metabolic stability, and target binding affinity. Analysis of substitution patterns across 12,047 compounds featuring the C3-C4 double-bonded 1,6-naphthyridin-2(1H)-one structure (13) reveals that approximately 64% are substituted at the N1 position, with methyl and phenyl being the most prevalent substituents [2]. The N-methyl group serves multiple functions: it eliminates a potential hydrogen bond donor site, enhances membrane permeability through increased lipophilicity, and provides steric shielding against oxidative metabolism. These effects collectively improve pharmacokinetic profiles, as demonstrated by optimized 1,6-naphthyridine derivatives exhibiting enhanced oral bioavailability compared to their non-methylated precursors [1]. The electronic effects of N-methylation also modulate the electron density of the adjacent ring system, potentially strengthening π-stacking interactions within enzyme active sites. This modification exemplifies the nuanced approach to scaffold optimization where single-atom alterations can substantially improve drug-like properties.
The chemistry of naphthyridine isomers traces back to 1893 with Reissert's pioneering synthesis of the first 1,8-naphthyridine derivative. However, the 1,6-naphthyridine isomer emerged significantly later in the chemical literature, with its fundamental synthetic routes established by the late 20th century. The initial exploration focused primarily on synthetic methodology rather than biological evaluation. A transformative shift occurred in the early 2000s when researchers recognized the scaffold's potential in medicinal chemistry, leading to an exponential increase in publications and patents. Over 1,000 references now document 1,6-naphthyridin-2(1H)-one chemistry, with approximately 50% of references covering the C3-C4 single-bonded variants (14) being patent applications [2]. This surge reflects the scaffold's growing commercial and therapeutic importance. Academic interest intensified following reports of 1,6-naphthyridine-based MET inhibitors like compound IV, despite its initial pharmacokinetic challenges (AUC₀-∞ = 2.2 μg·h/mL, T₁/₂ = 1.0 h) [1]. These early investigations laid the foundation for systematic structure-activity relationship (SAR) studies focused on optimizing substituents at N1, C3, C4, C5, C7, and C8 positions, ultimately enabling the development of derivatives with improved target affinity and drug-like properties, including N-methyl-1,6-naphthyridin-4-amine derivatives.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7